Alazopeptin monohydrate

Description

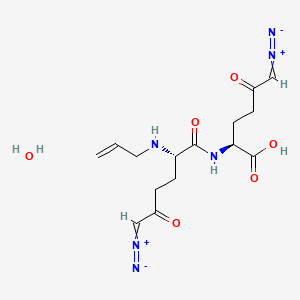

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1397-85-9 |

|---|---|

Molecular Formula |

C15H22N6O6 |

Molecular Weight |

382.37 |

IUPAC Name |

(2S)-6-diazo-2-[[(2S)-6-diazo-5-oxo-2-(prop-2-enylamino)hexanoyl]amino]-5-oxohexanoic acid;hydrate |

InChI |

InChI=1S/C15H20N6O5.H2O/c1-2-7-18-12(5-3-10(22)8-19-16)14(24)21-13(15(25)26)6-4-11(23)9-20-17;/h2,8-9,12-13,18H,1,3-7H2,(H,21,24)(H,25,26);1H2/t12-,13-;/m0./s1 |

InChI Key |

RQTGOFHXECVMJM-QNTKWALQSA-N |

SMILES |

C=CCNC(CCC(=O)C=[N+]=[N-])C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O.O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alazopeptin monohydrate; |

Origin of Product |

United States |

Biosynthesis and Enzymology of Alazopeptin Monohydrate

Identification and Characterization of Alazopeptin (B1221733) Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for alazopeptin synthesis is contained within a specific gene cluster, termed the 'azp' cluster. The discovery and analysis of this BGC in producing organisms have been fundamental to understanding the enzymatic steps involved in the construction of the final molecule. researchgate.netnih.gov

The alazopeptin biosynthetic gene cluster (BGC) has been successfully identified and characterized in two primary producer strains: Streptacidiphilus griseoplanus and Kitasatospora azatica. researchgate.netnih.gov The discovery of the complete BGC in these actinomycetes was a crucial step, enabling the functional analysis of the enzymes involved and the elucidation of the full biosynthetic pathway. researchgate.net Both microorganisms harbor a highly conserved 'azp' gene cluster responsible for synthesizing the tripeptide, which consists of one L-alanine and two molecules of the non-proteinogenic amino acid 6-diazo-5-oxo-L-norleucine (DON). researchgate.netnih.gov

| Gene | Proposed Function in Alazopeptin Biosynthesis | Organism(s) |

| azpK | Lysine (B10760008) 5-hydroxylase | S. griseoplanus, K. azatica |

| azpJ | 5-hydroxylysine (B44584) dehydrogenase | S. griseoplanus, K. azatica |

| azpL | Transmembrane protein involved in diazotization | S. griseoplanus, K. azatica |

| azpF | Carrier protein | S. griseoplanus, K. azatica |

| azpM | α/β hydrolase for dipeptide synthesis | S. griseoplanus, K. azatica |

| azpD/azpE | Nitrite synthase components for diazotization | S. griseoplanus, K. azatica |

This table represents a selection of key genes within the 'azp' cluster and their roles as identified in the producer strains.

Comparative genomic analysis based on the alazopeptin BGC has revealed related, or 'azp-like', gene clusters in other bacterial species, such as Actinosynnema mirum and Pseudomonas psychrotolerans. nih.govresearchgate.net These analyses provide valuable insights into the evolution and diversity of DON-related biosynthetic pathways. nih.gov A key finding from these comparisons is the variation in the enzyme responsible for the initial hydroxylation step. While S. griseoplanus and K. azatica use the novel oxidase AzpK, the BGCs in A. mirum and P. psychrotolerans lack an azpK homolog. nih.govresearchgate.net Instead, they possess a gene for an α-ketoglutarate/Fe²⁺-dependent dioxygenase (α-KGD), named AzpK2, which is proposed to catalyze the same reaction. nih.govresearchgate.net The gene cluster in A. mirum contains homologs for most other azp genes, suggesting it directs the biosynthesis of alazopeptin or a closely related compound. nih.gov In contrast, the cluster in P. psychrotolerans lacks many other azp gene homologs, indicating it likely directs the synthesis of DON or a simpler DON derivative rather than the full alazopeptin tripeptide. nih.gov

Detailed Elucidation of the Alazopeptin Biosynthetic Pathway

The complete biosynthetic pathway of alazopeptin has been revealed through a combination of gene inactivation studies and in vitro enzymatic analyses. researchgate.netnih.gov The pathway begins with the modification of a primary metabolite, L-lysine, to form the DON precursor, which is then assembled into the final tripeptide structure Ala-DON-DON. researchgate.netnih.gov

The biosynthesis of the two DON moieties in alazopeptin commences with the regioselective hydroxylation of the amino acid L-lysine at the C-5 position to produce 5-hydroxylysine. researchgate.netnih.govresearchgate.net This conversion is the committed step, channeling lysine from primary metabolism into the alazopeptin secondary metabolic pathway. nih.gov The significance of this initial reaction was confirmed through gene inactivation experiments; deletion of the gene responsible for this step (azpK) in the producer strain abolished alazopeptin production, which could be restored by feeding the mutant with 5-hydroxylysine. researchgate.netnih.gov

In the known alazopeptin producers S. griseoplanus and K. azatica, the initial hydroxylation of L-lysine is catalyzed by AzpK, an unprecedented lysine 5-hydroxylase. researchgate.netresearchgate.net This enzyme shows no significant homology to previously characterized oxidases, placing it in a novel family of enzymes. nih.govresearchgate.net

Genome mining efforts based on the AzpK sequence have led to the discovery of functional analogs, which represent distinct stereoselective variants of lysine 5-hydroxylase. researchgate.netnih.gov Two such enzymes, Am_AzpK2 from Actinosynnema mirum and Pp_AzpK2 from Pseudomonas psychrotolerans, were identified as α-ketoglutarate/Fe²⁺-dependent dioxygenases (α-KGDs). researchgate.net Unlike the original AzpK, these enzymes belong to a well-known superfamily. Critically, these AzpK2 variants exhibit different stereoselectivity in their catalysis:

Am_AzpK2 was found to produce (2S,5S)-5-hydroxylysine. researchgate.net

Pp_AzpK2 was shown to synthesize (2S,5R)-5-hydroxylysine. researchgate.net

This discovery of distinct, stereoselective lysine 5-hydroxylases highlights the chemical diversity that can be generated at the very beginning of related biosynthetic pathways. researchgate.net

| Enzyme Variant | Enzyme Family | Cofactors | Product Stereochemistry |

| AzpK | Novel Oxidase | Unknown | Unconfirmed |

| Am_AzpK2 | α-KGD Dioxygenase | α-ketoglutarate, Fe²⁺ | (2S,5S)-5-hydroxylysine |

| Pp_AzpK2 | α-KGD Dioxygenase | α-ketoglutarate, Fe²⁺ | (2S,5R)-5-hydroxylysine |

Despite its crucial role, the enzymatic activity of AzpK has not yet been successfully observed in vitro using the recombinant enzyme. nih.govresearchgate.net Consequently, the precise catalytic mechanism of this novel oxidase remains unknown. nih.gov A significant gap in understanding is the identification of its required redox partners. nih.gov Most oxidase and monooxygenase enzymes, such as cytochrome P450s, depend on specific partner proteins (e.g., ferredoxins and ferredoxin reductases) to transfer electrons from NAD(P)H for oxygen activation. sdu.edu.cnnih.gov The native redox partners for AzpK have not been identified, which is a major reason for the difficulty in reconstituting its activity in vitro. nih.gov This lack of knowledge makes it difficult to apply AzpK for biocatalytic purposes, such as the production of specific 5-hydroxylysine isomers for pharmaceuticals. nih.gov

Formation of 6-Diazo-5-oxo-L-norleucine (DON) Intermediates

The biosynthesis of alazopeptin, a tripeptide with the structure Ala-DON-DON, involves the crucial formation of the non-proteinogenic amino acid 6-diazo-5-oxo-L-norleucine (DON). nih.gov This process begins with the amino acid lysine and is accomplished through the coordinated action of three enzymes. nih.gov DON itself is a potent antitumor agent that has been the subject of research for over six decades. nih.gov

Enzymatic Oxidation of 5-Hydroxylysine to 5-Oxolysine by AzpJ

A key step in the formation of DON is the oxidation of 5-hydroxylysine. The enzyme AzpJ, a 5-hydroxylysine dehydrogenase, catalyzes the stereoselective oxidation of the 5-hydroxyl group of (2S,5S)- and (2S,5R)-5-hydroxylysine to produce 5-oxolysine. researchgate.netresearchgate.net In vitro analysis has shown that AzpJ effectively catalyzes the oxidation of the hydroxy group of 5-hydroxylysine to generate 5-oxolysine. researchgate.net This intermediate, 5-oxolysine, is a crucial precursor for the subsequent diazotization step. nih.govresearchgate.net

| Enzyme | Substrate | Product | Function |

| AzpJ | 5-Hydroxylysine | 5-Oxolysine | Oxidation |

Diazotization Catalyzed by the Transmembrane Protein AzpL

The introduction of the diazo group is a critical transformation in the biosynthesis of DON. This reaction is catalyzed by the transmembrane protein AzpL. nih.gov AzpL utilizes 5-oxolysine and nitrous acid as substrates to catalyze the diazotization, forming the diazo group characteristic of DON. nih.gov Unlike many other enzymes that catalyze N-N bond formation, AzpL is presumed to function in an ATP-independent manner. researchgate.net This unique enzymatic activity expands the known enzymology of N-N bond formation. nih.gov

| Enzyme | Substrates | Product | Function |

| AzpL | 5-Oxolysine, Nitrous acid | Diazo-containing intermediate | Diazotization |

Significance of Specific Residues in AzpL (e.g., Tyr-93) for Diazotization

The catalytic activity of AzpL is dependent on specific amino acid residues within its structure. Site-directed mutagenesis studies have revealed that the hydroxy group of the Tyr-93 residue is important for the diazotization reaction. nih.gov This finding suggests that Tyr-93 plays a critical role in the active site of AzpL, likely participating directly in the catalytic mechanism of diazo group formation.

| Enzyme | Key Residue | Function in Catalysis |

| AzpL | Tyr-93 | Essential for diazotization |

Peptide Assembly and Post-Translational Modifications

Following the synthesis of the DON intermediate, the alazopeptin tripeptide is assembled through a series of enzymatic steps. This process involves a carrier protein and several enzymes that catalyze peptide bond formation and subsequent modifications. The entire pathway from DON to alazopeptin requires the action of five enzymes and one carrier protein. nih.gov

Role of Carrier Protein AzpF in Substrate Tethering

The carrier protein AzpF plays a crucial role in the assembly of the alazopeptin peptide. AzpF functions by tethering the DON substrate, facilitating its presentation to the subsequent enzymes in the biosynthetic pathway. researchgate.netnih.gov The enzyme AzpC is responsible for loading an N-acetylated DON intermediate onto AzpF. researchgate.net This tethering is a common strategy in the biosynthesis of complex natural products, ensuring efficient transfer and reaction of intermediates.

| Protein | Function | Interacting Enzyme |

| AzpF | Carrier protein, tethers DON substrate | AzpC (loading) |

Dipeptide (DON-DON) Synthesis by AzpM (α/β Hydrolase)

The formation of the DON-DON dipeptide is a key step in the assembly of alazopeptin. This reaction is catalyzed by AzpM, an α/β hydrolase. nih.gov AzpM synthesizes the DON-DON dipeptide by catalyzing the condensation of two molecules of DON that are tethered to the carrier protein AzpF (DON-AzpF). nih.gov In vitro studies using a DON analogue, azaserine (B1665924) (AZS), confirmed that AzpM catalyzes the condensation between two carrier protein-tethered substrates. nih.gov Following the condensation, AzpM is also responsible for the subsequent hydrolysis to release the DON-DON dipeptide. nih.gov This dual-activity of condensation and hydrolysis by an α/β hydrolase is an unusual and noteworthy enzymatic mechanism. nih.gov

| Enzyme | Substrate | Product | Function |

| AzpM | Two molecules of DON-AzpF | DON-DON dipeptide | Condensation and Hydrolysis |

N-Acetylation Reactions by AzpI (6-diazo-5-oxo-L-norleucine Nα-acetyltransferase)

In the intricate biosynthetic pathway of alazopeptin, a crucial modification step is carried out by the enzyme AzpI. This enzyme has been formally classified as 6-diazo-5-oxo-L-norleucine Nα-acetyltransferase (EC 2.3.1.307) enzyme-database.org. Characterized from the bacterium Streptacidiphilus griseoplanus, AzpI's primary function is to catalyze the N-acetylation of the 6-diazo-5-oxo-L-norleucine (DON) precursor. enzyme-database.orgresearchgate.net

The reaction involves the transfer of an acetyl group from acetyl-CoA to the α-amino group of the DON precursor. enzyme-database.orgresearchgate.net This enzymatic step is vital for the subsequent stages of the alazopeptin assembly line. In vitro analysis has confirmed that AzpI utilizes acetyl-CoA to convert its substrate, 6-amino-5-oxohexanoic acid, into N-acetyl-6-diazo-5-oxo-L-norleucine. researchgate.net This acetylation is a key step before the modified amino acid is loaded onto a carrier protein, AzpF, for further peptide synthesis. researchgate.net

N-terminal acetylation is a widespread protein modification in nature, catalyzed by N-terminal acetyltransferases (NATs). nih.gov These enzymes transfer an acetyl moiety from acetyl-coenzyme A (Ac-CoA) to the amino group of a polypeptide or protein. nih.gov While often associated with protein regulation in eukaryotes, the action of AzpI demonstrates a specific role for N-acetylation in the biosynthesis of a secondary metabolite.

| Enzyme | Systematic Name | Reaction | Substrates | Product |

| AzpI | acetyl-CoA:6-diazo-5-oxo-L-norleucine Nα-acetyltransferase | N-acetylation | 6-diazo-5-oxo-L-norleucine, acetyl-CoA | N-acetyl-6-diazo-5-oxo-L-norleucine, CoA |

Mechanistic Insights into Nitrogen-Nitrogen (N-N) Bond Formation in Natural Products

The formation of nitrogen-nitrogen (N-N) bonds is a chemically challenging process due to the nucleophilic nature of nitrogen atoms in amines. nih.govacs.orgresearchgate.net Nevertheless, nature has evolved sophisticated enzymatic strategies to construct a variety of N-N bond-containing functional groups found in many biologically active natural products. acs.orggrantome.com The biosynthesis of the diazo groups in alazopeptin provides a clear example of this complex biochemistry.

The Aspartate-Nitrosuccinate (ANS) Pathway for Nitrous Acid Generation

A key breakthrough in understanding diazo group biosynthesis was the discovery of a dedicated pathway for generating the necessary nitrosating agent, nitrous acid (HNO₂). This pathway, known as the Aspartate-Nitrosuccinate (ANS) pathway, utilizes the common amino acid L-aspartate as its starting material. researchgate.netresearchgate.net

The ANS pathway consists of two core enzymes:

FAD-dependent monooxygenase (CreE/AzpE) : This enzyme catalyzes the N-hydroxylation of L-aspartate to form nitrosuccinate. researchgate.netnih.gov This process involves multiple rounds of oxidation. nih.gov

Lyase (CreD) : This enzyme then acts on the unstable nitrosuccinate intermediate to release nitrous acid. researchgate.netnih.gov

First identified in the biosynthesis of cremeomycin, the ANS pathway has since been implicated in the formation of N-N bonds in a variety of natural products. researchgate.netresearchgate.net In the alazopeptin biosynthetic gene cluster, a homolog of CreE, named AzpE, is present, indicating that this pathway is the source of the nitrous acid required for the diazotization of the two 6-diazo-5-oxo-L-norleucine (DON) residues. researchgate.net

| Pathway Step | Enzyme Class | Substrate | Product | Function |

| 1 | FAD-dependent monooxygenase | L-aspartate | Nitrosuccinate | Successive N-hydroxylation |

| 2 | Lyase | Nitrosuccinate | Nitrous acid (HNO₂) | Release of the nitrosating agent |

Diversity of Enzymatic Mechanisms for N-N Bond Construction

The construction of N-N bonds in natural product biosynthesis is not limited to a single mechanism. Research has uncovered a multitude of enzymatic strategies that can be broadly classified into three categories: comproportionation, rearrangement, and radical recombination reactions. nih.govacs.orgresearchgate.net These reactions are catalyzed by a diverse set of enzymes, including heme-dependent enzymes, mononuclear nonheme iron-dependent enzymes, and nonheme di-iron enzymes. nih.govacs.orgresearchgate.net

The formation of the diazo group in alazopeptin relies on the reaction of a primary amine with nitrous acid generated via the ANS pathway. This diazotization reaction is catalyzed by the transmembrane protein AzpL. u-tokyo.ac.jpnih.govresearchgate.net AzpL is a unique enzyme with no significant homology to other known proteins, highlighting the novel enzymatic solutions nature has evolved for N-N bond formation. researchgate.net Site-directed mutagenesis studies have suggested that the hydroxy group of a specific tyrosine residue (Tyr-93) within AzpL is critical for its catalytic activity. u-tokyo.ac.jpnih.govresearchgate.net This represents a distinct mechanism compared to other known N-N bond-forming enzymes.

Comparative Analysis with Other Diazo-Forming Systems (e.g., Cremeomycin)

Comparing the biosynthetic pathways of alazopeptin and cremeomycin reveals both conserved strategies and divergent enzymatic solutions for the formation of diazo groups.

Shared Strategy: Both pathways utilize the Aspartate-Nitrosuccinate (ANS) pathway to generate nitrous acid from L-aspartate, demonstrating a conserved route for producing the essential nitrosating agent. researchgate.net

Divergent Enzymology: The key difference lies in the enzyme that catalyzes the final diazotization step.

In cremeomycin biosynthesis , this reaction is facilitated by CreM , an ATP-dependent enzyme belonging to the acyl-CoA ligase family. researchgate.netnih.gov CreM uses nitrite to install the diazo group onto the aromatic amine precursor. nih.gov

In alazopeptin biosynthesis , the diazotization is catalyzed by AzpL . nih.govresearchgate.net Unlike CreM, AzpL is a transmembrane protein that appears to function in an ATP-independent manner and shares no sequence similarity with the acyl-CoA ligase family. researchgate.net

This comparison underscores a fascinating aspect of natural product biosynthesis: while the generation of a key reactive intermediate (nitrous acid) can be conserved, the enzymes that utilize this intermediate for bond formation can be structurally and mechanistically distinct, representing convergent evolution for achieving the same chemical transformation.

| Feature | Alazopeptin Biosynthesis | Cremeomycin Biosynthesis |

| Nitrous Acid Source | ANS Pathway (AzpE/AzpD) | ANS Pathway (CreE/CreD) |

| Diazotization Enzyme | AzpL | CreM |

| Enzyme Family | Unique Transmembrane Protein | Acyl-CoA Ligase Family |

| Cofactor Dependence | ATP-independent (putative) | ATP-dependent |

Heterologous Expression and Biosynthetic Pathway Engineering

The elucidation of a natural product's biosynthetic pathway opens the door for heterologous expression and pathway engineering. mdpi.commanchester.ac.uk This involves transferring the genetic blueprint for the pathway into a more tractable host organism, which can facilitate increased production, structural modification, and mechanistic studies. frontiersin.orgnih.govrsc.orgfrontiersin.org

A significant achievement in the study of alazopeptin was the successful heterologous production of a key biosynthetic intermediate. By expressing a subset of the alazopeptin biosynthetic genes in the host organism Streptomyces albus, researchers were able to establish the production of N-acetyl-6-diazo-5-oxo-L-norleucine (N-acetyl-DON). u-tokyo.ac.jpnih.govresearchgate.net

This accomplishment serves several important purposes:

Pathway Verification: It confirms the function of the expressed genes in producing the diazo-containing intermediate.

Precursor Supply: It provides a method for generating valuable precursors for further in vitro studies or for the synthesis of novel analogs.

Foundation for Full Pathway Reconstruction: It represents a critical step towards the heterologous production of the final alazopeptin molecule.

Engineering biosynthetic pathways allows for the creation of "new-to-nature" compounds by modifying enzymes or providing unnatural starting substrates. frontiersin.orgnih.gov The successful expression of the DON-producing machinery provides a platform for future engineering efforts aimed at generating novel diazo-containing compounds with potentially improved therapeutic properties.

Molecular and Cellular Mechanisms of Action Research Perspectives

Alazopeptin (B1221733) and DON as Inhibitors of Glutamine-Utilizing Enzymes

Alazopeptin is a tripeptide that incorporates two molecules of 6-diazo-5-oxo-L-norleucine (DON) and one molecule of L-alanine. wikipedia.orgnih.gov Its biological activity is primarily attributed to the actions of its DON constituents. DON is a well-documented glutamine antagonist, meaning it interferes with metabolic pathways that utilize glutamine. tandfonline.comwikipedia.org Due to its structural similarity to glutamine, DON can enter the active sites of glutamine-dependent enzymes, leading to their inhibition. wikipedia.orgnih.gov This inhibitory action is broad, affecting a wide range of enzymes crucial for cellular biosynthesis. nih.govfrontiersin.org

DON is recognized as a promiscuous or non-selective inhibitor of enzymes that use glutamine. nih.govsemanticscholar.org This broad activity means it does not target a single enzyme but rather a wide spectrum of them. nih.govfrontiersin.org This lack of specificity allows DON to disrupt multiple critical metabolic pathways simultaneously. nih.gov The enzymes inhibited by DON are involved in essential processes such as the synthesis of purines, pyrimidines, coenzymes, and other amino acids. nih.gov

Its targets include, but are not limited to, glutaminase, glutamine amidotransferases, and glutamine synthetase. nih.govsemanticscholar.org This broad-spectrum inhibition makes it difficult for cells, particularly cancer cells with their high metabolic demands, to develop resistance by adapting a single metabolic pathway. nih.gov The ability of a single compound to affect multiple protein targets is a phenomenon known as drug promiscuity. nih.gov While this can sometimes lead to off-target effects, in the case of DON, it contributes to its potent anti-tumor properties by comprehensively shutting down glutamine metabolism. nih.govnih.gov

Table 1: Selection of Enzymes Inhibited by DON

| Enzyme | Metabolic Pathway |

|---|---|

| Glutaminase | Glutaminolysis |

| Glutamine Synthetase | Glutamine Synthesis |

| Carbamoyl phosphate (B84403) synthase (CAD) | Pyrimidine (B1678525) De Novo Synthesis |

| Formylglycinamide ribonucleotide (FGAR) amidotransferase | Purine (B94841) De Novo Synthesis |

| CTP synthetase | Pyrimidine De Novo Synthesis |

| GMP synthetase | Purine De Novo Synthesis |

| Asparagine synthetase | Amino Acid Synthesis |

This table is based on information found in multiple research sources. wikipedia.orgnih.govfrontiersin.orgsemanticscholar.org

The inhibition of glutamine-utilizing enzymes by DON occurs through a mechanism-based, two-step process. nih.gov First, DON competitively binds to the glutamine-binding site within the enzyme's catalytic center. nih.govsemanticscholar.org Following this initial binding, a more permanent, irreversible inactivation occurs. nih.gov

This second step involves the formation of a covalent bond between DON and the enzyme. wikipedia.orgnih.gov Specifically, DON acts as an alkylating agent. wikipedia.org The diazo group in DON's structure is chemically reactive and, once positioned in the active site, it alkylates a nucleophilic residue of the enzyme, forming a stable covalent adduct. wikipedia.orgacs.org This process, known as denitrogenative alkylation, results in the irreversible inhibition of the enzyme, effectively shutting down its function. acs.orgacs.org This covalent modification is a hallmark of how diazo-containing compounds exert their biological effects. acs.org

Cellular Responses and Pathway Perturbations in In Vitro Models

In laboratory studies using cell cultures (in vitro), treatment with DON has been shown to trigger a cascade of cellular events, leading to cell death and damage to critical cellular components. wikipedia.org

Research has demonstrated that treating cells with DON in vitro leads to the induction of apoptosis, which is a form of programmed cell death. wikipedia.org Apoptosis is a controlled, orderly process that cells use to self-destruct in response to severe stress or damage, preventing a more chaotic and inflammatory cell death (necrosis). iaph.in The ability of DON to trigger this pathway is a key aspect of its cytotoxic and anti-tumor activity. wikipedia.orgiaph.in

The mitochondria, often called the powerhouses of the cell, are central to cellular metabolism and are also key regulators of apoptosis. Investigations into the effects of DON have revealed that the compound damages the inner mitochondrial membrane. wikipedia.org The integrity of the mitochondrial membrane is crucial for maintaining the mitochondrial membrane potential, which is essential for ATP production. gla.ac.uk Disruption of this membrane can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, a critical step in initiating the apoptotic cascade. researchgate.net

In addition to its effects on mitochondria, DON treatment has been shown to cause direct damage to the cell's genetic material. wikipedia.org Specifically, it has been observed to cause single-strand breaks (SSBs) in DNA. wikipedia.org SSBs are a common type of DNA lesion where one of the two strands of the DNA double helix is broken. nih.gov While cells have repair mechanisms for SSBs, an accumulation of these breaks can overwhelm the repair systems, leading to mutations, replication stress, and ultimately, cell death. nih.govbohrium.com The formation of SSBs is another significant mechanism contributing to the cytotoxic effects of DON observed in in vitro models. wikipedia.org

Unidentified or Partial Mechanisms Requiring Further Investigation

While the complete biosynthetic pathway of alazopeptin was elucidated in 2021, significant questions remain regarding the precise molecular and cellular mechanisms of some of its key enzymes and its ultimate modes of cytotoxicity. wikipedia.orgnih.gov The antitumor and anti-trypanosomal activities of alazopeptin are attributed to its two 6-diazo-5-oxo-L-norleucine (DON) moieties, which act as glutamine antagonists. wikipedia.orgbiorxiv.org However, the specifics of enzyme catalysis during its biosynthesis and the full scope of its cellular interactions are areas of active research.

Key areas requiring further investigation include the catalytic mechanisms of specific enzymes involved in its biosynthesis and a deeper understanding of its cytotoxic effects.

Enzymatic Mechanisms in Biosynthesis:

The biosynthesis of alazopeptin involves several enzymes whose mechanisms are not fully understood. researchgate.netresearchgate.net Two enzymes in particular, AzpL and AzpK, are subjects of ongoing research due to their unique and not fully characterized functions. researchgate.netnih.gov

AzpL and Diazotization: The formation of the crucial diazo groups is catalyzed by the transmembrane protein AzpL. nih.govresearchgate.net This enzyme is unique as it is believed to catalyze diazotization in an ATP-independent manner, unlike most known diazotases which belong to the adenylate-forming enzyme superfamily and require ATP. researchgate.netbeilstein-journals.orgresearchgate.net While site-directed mutagenesis has suggested the importance of a specific tyrosine residue (Tyr-93) for its function, the detailed catalytic mechanism of AzpL remains unknown. nih.govresearchgate.net The fact that it is a membrane protein has posed challenges for in vitro biochemical analysis, leaving a significant gap in understanding this critical step of N-N bond formation. researchgate.netresearchgate.net

AzpK and Hydroxylation: AzpK is an unprecedented lysine (B10760008) 5-hydroxylase involved in the early stages of the alazopeptin biosynthetic pathway. nih.govnih.gov However, its enzymatic activity had not been confirmed in vitro until recently, and its catalytic mechanism and the requirements for any redox partners are still unknown. nih.govresearchgate.net Furthermore, the stereoselectivity of the hydroxylation reaction catalyzed by AzpK was unclear from initial studies. nih.govresearchgate.net While recent research on homologous enzymes suggests that AzpK likely synthesizes a specific isomer, (2S,5S)‐5‐hydroxylysine, direct detailed analysis of AzpK's stereocontrol is needed. nih.gov Further investigation into these stereoselective lysine 5-hydroxylases is required to understand how nature achieves such precise hydroxylation. nih.govresearchgate.net

Interactive Data Table: Enzymes with Partially Characterized Mechanisms

| Enzyme | Proposed Function | Unresolved Aspects Requiring Investigation | References |

| AzpL | Diazotization (formation of diazo groups) | - Precise catalytic mechanism of N-N bond formation.- Mechanism of ATP-independent activity.- Structural basis for catalysis (as a membrane protein). | nih.govresearchgate.netresearchgate.netbeilstein-journals.orgresearchgate.net |

| AzpK | Lysine 5-hydroxylase | - Detailed catalytic mechanism.- Requirement for redox partners.- Full confirmation and basis of its stereoselectivity. | nih.govnih.govresearchgate.net |

Cytotoxic and Anti-trypanosomal Mechanisms:

Alazopeptin exhibits moderate anti-trypanosomal and antitumor activity. wikipedia.org While this is generally understood to be due to the glutamine antagonism of its DON components, the broader network of cellular interactions and the precise mechanisms of cell death are not fully detailed.

Anti-trypanosomal Action: The exact mode of action against Trypanosoma species is an area that warrants further study. The development of resistance to existing anti-trypanosomal drugs necessitates a deeper understanding of how novel compounds like alazopeptin exert their effects. researchgate.netnih.govresearchgate.net Research into how free versus bound forms of therapeutic agents act on the parasite suggests complex and potentially distinct modes of action that remain to be fully explored for alazopeptin. plos.org

Cellular Targets and Cytotoxicity: The diazo group is highly reactive and can cause cytotoxicity through covalent modification of cellular targets. biorxiv.orgacs.org However, the specific portfolio of proteins and other biomolecules targeted by alazopeptin in cancer cells and trypanosomes has not been exhaustively characterized. Identifying these targets would provide a more complete picture of its mechanism of action and could inform the development of more potent derivatives.

Interactive Data Table: Outstanding Research Questions

| Research Area | Key Unanswered Questions | Potential Impact of Research |

| Enzymology | What is the detailed, step-by-step catalytic mechanism of the membrane-bound diazotase, AzpL? How does the lysine 5-hydroxylase AzpK control stereochemistry? | - Advances fundamental knowledge of enzymatic N-N bond formation.- Enables biocatalytic and synthetic biology applications for creating novel compounds. |

| Molecular Cytotoxicity | What specific cellular macromolecules are the primary targets of alazopeptin's reactive diazo groups in cancer cells and trypanosomes? | - Elucidates the full mechanism of its antitumor and anti-parasitic activity.- May reveal new therapeutic targets. |

| Drug Resistance | What are the potential mechanisms by which cancer cells or Trypanosoma could develop resistance to alazopeptin? | - Informs strategies to overcome or bypass potential drug resistance in clinical or veterinary settings. |

Structure Activity Relationship Sar Studies and Chemical Biology of Alazopeptin Analogues

Rational Design and Chemical Synthesis of Alazopeptin (B1221733) and DON Analogues for Mechanistic Probing

The rational design of alazopeptin and its constituent, 6-diazo-5-oxo-L-norleucine (DON), analogues is deeply rooted in the need to probe their mechanisms of action and to enhance their therapeutic profiles. acs.org Alazopeptin, a tripeptide composed of two DON molecules and one L-alanine, has garnered interest for its antitumor and antitrypanosomal activities. iaph.inresearchgate.net The diazo group is a critical feature of these molecules, and much of the synthetic effort has been directed towards understanding its role in biological activity. nih.govresearchgate.net

The chemical synthesis of these analogues often involves complex, multi-step processes. For instance, the synthesis of DON analogues requires careful manipulation of the diazo group, which is known for its reactivity and potential instability. acs.org Researchers have developed various synthetic routes to access a range of analogues where different parts of the molecule are systematically modified. acs.orgacs.org These modifications can include alterations to the amino acid backbone, the side chain, and the diazo functionality itself.

One approach to analogue design has been to create chimeric molecules, combining features of alazopeptin with other bioactive peptides to explore novel biological activities. acs.org Another strategy involves the synthesis of prodrugs or modified versions of DON to improve its delivery and selectivity towards target cells. The synthesis of an N-acetyl derivative of DON, known as duazomycin A, is one such example. iaph.in

The biosynthesis of alazopeptin has also provided a blueprint for the chemoenzymatic synthesis of analogues. researchgate.net The discovery of the enzymes involved in the alazopeptin biosynthetic pathway, such as the transmembrane protein AzpL which catalyzes diazotization, has opened up new avenues for generating novel analogues through biocatalysis and synthetic biology. researchgate.netnih.gov This approach allows for the production of complex structures that may be challenging to access through purely chemical means.

Correlation of Structural Modifications with Biological Activity in Preclinical In Vitro Models

The biological activity of newly synthesized alazopeptin and DON analogues is typically evaluated in various preclinical in vitro models. nih.gov These models are crucial for establishing a correlation between specific structural modifications and the observed biological effects. nih.gov For alazopeptin and its analogues, the primary focus of these studies has been on their anticancer and antitrypanosomal activities. mdpi.comnih.gov

In vitro assays using cancer cell lines and trypanosome cultures allow for the determination of key parameters such as the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀), which provide a quantitative measure of a compound's potency. gla.ac.uk These studies have consistently shown that the diazo group is essential for the biological activity of these compounds. researchgate.net Analogues lacking the diazo group or where it is replaced by other functionalities often exhibit significantly reduced or no activity.

SAR studies have also explored the importance of the amino acid composition and stereochemistry of alazopeptin analogues. acs.org For example, the replacement of the alanine (B10760859) residue or modifications to the DON moieties can have a profound impact on activity. The spatial arrangement of the different functional groups is also critical, as it dictates how the molecule interacts with its biological target. acs.org

The following interactive table summarizes the findings from various preclinical in vitro studies on alazopeptin and its analogues, highlighting the relationship between structural features and biological activity.

| Compound/Analogue | Structural Modification | Preclinical Model | Observed Biological Activity | Reference |

| Alazopeptin | Natural Product | Trypanosoma brucei brucei | Moderate antitrypanosomal activity | nih.gov |

| DON (6-diazo-5-oxo-L-norleucine) | Constituent amino acid of Alazopeptin | Various tumor cell lines | Potent antitumor agent | researchgate.net |

| Duazomycin A | N-acetyl derivative of DON | Not specified | Anticancer activity | iaph.in |

| Azotomycin (Duazomycin B) | Bis-diazoketone | Not specified | Potent anticancer activity | iaph.in |

| OS-3256-B | Alanine containing diazoketone | Not specified | Not specified | iaph.in |

| Curcumin Analogues (e.g., AS-HK122, AS-HK126) | Mono-O-demethylated, pentyl pyridinium (B92312) additions | Leishmania major, Leishmania mexicana | Increased anti-leishmanial activity compared to curcumin | gla.ac.uk |

Identification of Key Pharmacophores and Structural Elements for Target Interaction

Through extensive SAR studies, researchers have been able to identify the key pharmacophores and structural elements of alazopeptin and its analogues that are essential for their interaction with biological targets. acs.org A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity.

For alazopeptin and its analogues, the primary pharmacophore is undoubtedly the diazo-keto functionality. biorxiv.org This group is believed to act as a reactive center, enabling the molecule to covalently modify its biological target, which is often an enzyme involved in a critical metabolic pathway. biorxiv.org The electrophilic nature of the diazo group allows it to react with nucleophilic residues in the active site of the target enzyme, leading to irreversible inhibition.

In addition to the diazo group, other structural features also contribute to the binding affinity and selectivity of these compounds. The amino acid backbone provides a scaffold that correctly orients the diazo group for interaction with the target. The side chains of the amino acid residues can also engage in specific interactions, such as hydrogen bonding or hydrophobic interactions, with the target protein, further enhancing binding.

Application of Computational Approaches (e.g., QSAR, Molecular Docking, Dynamics) in SAR Prediction

In recent years, computational approaches have become an indispensable tool in the study of SAR, and the field of alazopeptin research is no exception. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations are powerful computational techniques that can be used to predict the biological activity of new analogues and to gain insights into their mechanism of action at the molecular level. rsc.orgtandfonline.com

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com By analyzing a set of known active and inactive compounds, QSAR models can identify the key physicochemical properties and structural features that are important for activity. researchgate.net These models can then be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, such as a protein (receptor). tandfonline.comnih.gov In the context of alazopeptin, molecular docking can be used to predict how its analogues bind to their target enzymes. researchgate.net This information can be used to rationalize the observed SAR and to design new analogues with improved binding affinity. researchgate.netnih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes and interactions that occur over time. mdpi.comrsc.org MD simulations can be used to assess the stability of the ligand-receptor complex and to identify key interactions that are maintained throughout the simulation. mdpi.com These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the drug discovery process by providing a rational basis for the design and optimization of new alazopeptin analogues. nih.gov

Analytical and Synthetic Methodologies for Alazopeptin Research

Chromatographic Techniques for Research-Scale Isolation and Purity Assessment (e.g., Paper Chromatography, TLC, HPLC)

Chromatographic methods are fundamental to the isolation and purification of alazopeptin (B1221733) and its intermediates from complex biological matrices, such as fermentation broths and cell extracts, as well as for assessing the purity of the isolated compounds.

Paper Chromatography and Thin-Layer Chromatography (TLC): Historically, paper chromatography was utilized in the analysis of related antibiotic preparations. For instance, early studies on similar complex antibiotics employed paper strip chromatography with a solvent system of 65% 0.02 N HCl and 35% ethanol, yielding specific retardation factor (Rf) values. google.com Thin-layer chromatography (TLC) has also been confirmed as a method used in the analysis of the producer organisms and their metabolites. google.comriken.jpcabi.orggla.ac.uk In biosynthetic studies of related compounds, TLC with an anisaldehyde reagent has been used to visualize reaction products. gla.ac.uk

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is a critical tool in modern alazopeptin research, particularly for monitoring the metabolic profiles of wild-type and mutant strains and for analyzing the products of in vitro enzymatic reactions. sjtu.edu.cn For example, in the study of the kinamycin biosynthetic pathway, which shares features with diazo-containing natural products, HPLC analysis was essential to demonstrate that a mutant strain lost its ability to produce the final compound. sjtu.edu.cn In the heterologous production of alazopeptin intermediates, HPLC profiles are used to compare the metabolites of the recombinant strain to the wild-type producer. sjtu.edu.cnresearchgate.net

A summary of chromatographic techniques used in the context of alazopeptin and related natural product research is provided below.

| Technique | Application | Solvent/Mobile Phase Example | Detection Method | Reference |

| Paper Chromatography | Analysis of related antibiotic complexes | 65% 0.02 N HCl and 35% ethanol | Hypochlorite-starch iodide and ninhydrin (B49086) sprays | google.com |

| Thin-Layer Chromatography (TLC) | General metabolite analysis | Not specified | Anisaldehyde reagent and heating | riken.jpgla.ac.uk |

| High-Performance Liquid Chromatography (HPLC) | Analysis of metabolic profiles, in vitro assay products, and purification | Linear gradient of water/acetonitrile with 0.1% formic acid | UV detection, Mass Spectrometry | sjtu.edu.cnresearchgate.netbeilstein-journals.org |

Spectroscopic Methods for Structural Elucidation of Biosynthetic Intermediates and Analogues (e.g., NMR, LC-HRMS)

The structural elucidation of the novel intermediates in the alazopeptin biosynthetic pathway has been heavily reliant on mass spectrometry, often coupled with liquid chromatography.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): LC-HRMS has been the workhorse for identifying and confirming the structures of the various intermediates in the alazopeptin pathway. researchgate.net The complete biosynthetic pathway was pieced together by analyzing metabolites from gene inactivation mutants and the products of in vitro enzyme assays. researchgate.netnih.gov For instance, in vitro analysis of the enzyme AzpJ was confirmed by observing the correct mass-to-charge ratio (m/z) for its product in extracted ion chromatograms (EICs). researchgate.netresearchgate.netnih.gov Similarly, the function of other key enzymes like AzpI, AzpC, AzpF, AzpG, AzpM, and AzpA were all confirmed by detecting their specific products, including carrier protein-tethered intermediates, using LC-HRMS. researchgate.netresearchgate.net The unstable nature of some intermediates makes LC-HRMS an ideal analytical tool. researchgate.net

Detailed LC-HRMS methodologies have been described, often utilizing C18 or HILIC columns with water/acetonitrile gradients containing formic acid to achieve separation and sensitive detection. biorxiv.orgamazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While LC-HRMS is excellent for identifying known compounds or proposing structures based on mass, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the de novo structural determination of novel compounds. beilstein-journals.org In studies of related biosynthetic pathways, the structure of novel compounds produced via heterologous expression was determined by NMR and HRMS analysis. beilstein-journals.orgbiorxiv.org

| Method | Application | Key Findings | Reference |

| LC-HRMS/MS | Identification of biosynthetic intermediates from mutant strains and in vitro assays. | Confirmed the identity of N-Ac-DON, DON-DON, and alazopeptin in various strains and reaction mixtures. | researchgate.net |

| Extracted Ion Chromatogram (EIC) Analysis | Monitoring specific enzymatic conversions in vitro. | Showed AzpJ-catalyzed oxidation of 5-hydroxylysine (B44584) and AzpI-catalyzed N-acetylation of 6-diazo-5-oxo-L-norleucine (DON). | researchgate.netnih.gov |

| NMR Spectroscopy | Structural determination of novel compounds. | Used to determine the structure of related biosynthetic products. | beilstein-journals.orgbiorxiv.org |

Development and Optimization of Recombinant Enzyme Expression and In Vitro Assay Systems

The elucidation of the alazopeptin biosynthetic pathway was achieved through the systematic in vitro reconstitution of the enzymatic steps using recombinant enzymes. nih.govresearchgate.net This required the development of expression systems for each enzyme and optimized assay conditions to demonstrate their function.

The enzymes of the pathway were typically cloned and expressed in Escherichia coli, often as His-tagged proteins to facilitate purification. sjtu.edu.cn The activity of each purified enzyme was then tested in vitro. For example, the complete pathway from the intermediate 6-diazo-5-oxo-L-norleucine (DON) to alazopeptin was reconstituted using five enzymes (AzpI, AzpG, AzpM, AzpA, AzpC) and one carrier protein (AzpF). nih.govresearchgate.net

A summary of the key in vitro enzyme assays is presented below.

| Enzyme(s) | Substrate(s) | Product(s) | Analytical Method | Reference |

| AzpJ | (2S,5S)-5-hydroxylysine, NAD⁺ | 5-oxolysine | LC-MS | researchgate.netnih.gov |

| AzpI | DON, Acetyl-CoA | N-acetyl-DON (N-Ac-DON) | LC-MS (UV 274 nm) | researchgate.netresearchgate.net |

| AzpC, AzpF | N-Ac-DON, ATP, holo-AzpF | N-Ac-DON-AzpF | LC-HRMS | researchgate.netresearchgate.net |

| AzpG | N-Ac-DON-AzpF | DON-AzpF | LC-HRMS | researchgate.netresearchgate.net |

| AzpM | DON-AzpF | DON-DON | LC-MS | researchgate.netresearchgate.net |

| AzpA | DON-DON, Alanine (B10760859), ATP | Alazopeptin | LC-MS | researchgate.netresearchgate.net |

These in vitro systems were crucial for deconvoluting the complex peptide assembly logic, which involves N-acetylation as a protection strategy, carrier protein tethering, and sequential peptide bond formations catalyzed by distinct ligases. researchgate.net The use of DON analogues like azaserine (B1665924) (AZS) also helped to probe the substrate specificity and mechanism of enzymes like AzpM.

Strategies for Heterologous Production of Alazopeptin and its Biosynthetic Intermediates

Heterologous expression, the process of expressing a gene or a set of genes in a foreign host organism, has been a powerful strategy in alazopeptin research. It has been used to produce biosynthetic intermediates, confirm gene function, and create platforms for engineered biosynthesis. nih.govresearchgate.net

Streptomyces albus, a well-characterized and genetically tractable actinomycete, has been successfully used as a heterologous host. nih.govresearchgate.net Researchers established the heterologous production of N-acetyl-DON, a key intermediate in the alazopeptin pathway, in S. albus. researchgate.netnih.govresearchgate.net This was achieved by introducing a plasmid containing the necessary biosynthetic genes (azpJ, azpL, and azpI) under the control of an inducible promoter, PtipA. researchgate.net The production of N-acetyl-DON in the recombinant S. albus strain was confirmed by LC-MS analysis. researchgate.net

This heterologous system also proved vital for investigating the function of AzpL, a transmembrane protein predicted to be the diazotizing enzyme. biorxiv.orgresearchgate.net Due to the difficulties of working with membrane proteins in vitro, site-directed mutagenesis of AzpL followed by heterologous expression was used to identify key active site residues, such as Tyr-93. nih.govresearchgate.net

The general strategy for heterologous production involves:

Identification and Cloning: Isolating the biosynthetic gene cluster (BGC) or specific genes from the native producer, such as Streptacidiphilus griseoplanus. researchgate.net

Vector Construction: Cloning the genes into an expression vector suitable for the chosen heterologous host (e.g., pHKO4 or pTYM19-based vectors for Streptomyces). researchgate.netnih.gov

Host Transformation: Introducing the expression vector into a suitable host strain like S. albus J1074. researchgate.netbeilstein-journals.org

Fermentation and Analysis: Culturing the recombinant strain and analyzing the culture extract for the production of the desired compounds using techniques like LC-HRMS. researchgate.netnih.gov

This approach not only facilitates the production of intermediates for further study but also opens the door to engineering the pathway to create novel analogues of alazopeptin. osti.gov

Research Applications and Broader Scientific Impact

Alazopeptin (B1221733) and DON as Biochemical Probes for Glutamine Metabolism and Nucleotide Synthesis Research

Alazopeptin is a tripeptide composed of one molecule of L-alanine and two molecules of 6-diazo-5-oxo-L-norleucine (DON). nih.govrsc.org DON, a structural analog of L-glutamine, is a potent inhibitor of numerous enzymes that utilize glutamine as a substrate. wikipedia.orgfrontiersin.org This inhibitory action makes DON, and by extension Alazopeptin, valuable tools for studying cellular metabolism, particularly in the context of cancer research where glutamine metabolism is often reprogrammed and accelerated. nih.gov

Many tumors exhibit a strong dependence on glutamine for energy and as a nitrogen donor for the synthesis of essential macromolecules, including nucleotides and other amino acids. nih.govmdpi.com DON functions as a glutamine antagonist, irreversibly binding to the active sites of glutamine-utilizing enzymes and blocking their function through alkylation. wikipedia.orgfrontiersin.org This disruption of glutamine metabolism can induce apoptosis (programmed cell death) in cancer cells. wikipedia.org

The broad-spectrum inhibitory nature of DON affects several key metabolic pathways essential for rapidly proliferating cells. mdpi.com Its targets include enzymes critical for both the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA. wikipedia.org The recognition that many types of tumors are dependent on glutamine has led to renewed interest in metabolic inhibitors like DON for cancer therapy research. researchgate.netresearchgate.net

Table 1: Key Enzymes Inhibited by 6-Diazo-5-oxo-L-norleucine (DON)

| Enzyme | Metabolic Pathway | Function |

|---|---|---|

| Carbamoyl phosphate (B84403) synthase (CAD) | Pyrimidine (B1678525) De Novo Synthesis | Catalyzes an early step in pyrimidine nucleotide formation. |

| CTP synthase (CTPS) | Pyrimidine De Novo Synthesis | Involved in the synthesis of the pyrimidine nucleotide CTP. |

| FGAR amidotransferase | Purine (B94841) De Novo Synthesis | A key enzyme in the pathway for creating purine nucleotides. |

| Guanosine monophosphate synthetase (GMPS) | Purine De Novo Synthesis | Catalyzes a late step in the synthesis of the purine GMP. |

| PRPP amidotransferase | Purine De Novo Synthesis | Catalyzes the committed step in purine biosynthesis. |

| Mitochondrial glutaminase | Glutaminolysis | Converts glutamine to glutamate, a key entry point for glutamine into central metabolism. |

| Asparagine synthetase | Amino Acid Synthesis | Utilizes glutamine as a nitrogen donor to synthesize asparagine. |

This table is based on information from reference wikipedia.org.

Enzymatic Components of Alazopeptin Biosynthesis as Biocatalysts

The elucidation of the Alazopeptin biosynthetic gene cluster has unveiled a collection of novel enzymes with significant potential as biocatalysts for chemical synthesis. nih.govdb-thueringen.de These enzymes perform unique and challenging chemical transformations with high selectivity, making them attractive for developing sustainable and efficient industrial processes. nih.govfrontiersin.org The study of these biocatalysts opens avenues for enzyme engineering and the development of new synthetic methodologies. db-thueringen.deacs.org

The initial step in the biosynthesis of DON is the hydroxylation of L-lysine at the C-5 position, a reaction catalyzed by the enzyme AzpK. researchgate.net AzpK was identified as an unprecedented lysine (B10760008) 5-hydroxylase, though its activity was not initially confirmed in vitro. researchgate.netresearchgate.net Enzymes that can perform regioselective and stereoselective hydroxylation of amino acids are highly valuable tools for the synthesis of pharmaceutical precursors. researchgate.netresearchgate.net

Through genome mining based on the Alazopeptin gene cluster, researchers identified homologs named AzpK2 in other bacterial species. researchgate.netresearchgate.net Two of these variants, Am_AzpK2 and Pp_AzpK2, were characterized as functional lysine 5-hydroxylases. researchgate.netresearchgate.net Remarkably, these enzymes exhibit distinct stereoselectivity, producing different isomers of 5-hydroxylysine (B44584):

Am_AzpK2 from Actinosynnema mirum synthesizes (2S,5S)-5-hydroxylysine. researchgate.net

Pp_AzpK2 from Pseudomonas psychrotolerans synthesizes (2S,5R)-5-hydroxylysine. researchgate.net

This discovery not only confirmed the enzymatic function but also provided a set of biocatalysts capable of producing specific, valuable chiral building blocks. researchgate.net Further study of these hydroxylases could reveal the mechanisms behind their high stereoselectivity and enable their development for broader applications in amino acid synthesis. researchgate.netrsc.org

The formation of nitrogen-nitrogen (N-N) bonds is a crucial step in the synthesis of many pharmaceuticals and agrochemicals, but conventional chemical methods often rely on hazardous reagents like hydrazine. nih.govacs.org Biocatalysis presents a promising and sustainable alternative. nih.gov The Alazopeptin pathway features a particularly noteworthy N-N bond-forming enzyme, AzpL. nih.govresearchgate.net

AzpL is a unique transmembrane protein that catalyzes the formation of the diazo group in DON from 5-oxolysine and nitrous acid. nih.govrsc.orgresearchgate.net Unlike most other known enzymes that perform similar reactions, AzpL appears to function in an ATP-independent manner. researchgate.netresearchgate.net The discovery and characterization of AzpL and other N-N bond-forming enzymes (NNzymes) expand the biocatalytic toolbox. nih.govacs.org A deeper understanding of the structure and mechanism of enzymes like AzpL could facilitate their engineering into broadly applicable biocatalysts for the efficient and sustainable synthesis of a wide range of N-N bond-containing compounds. researchgate.netnih.govacs.org

Contribution to Understanding Natural Product Biosynthesis, Evolution, and Enzymatic Diversity

The complete elucidation of the Alazopeptin biosynthetic pathway represents a significant advancement in our understanding of how microbes construct complex molecules. nih.govuh-oh.jp This research has revealed novel enzymatic functions and provided insights into the evolution of metabolic pathways. The pathway's reliance on unique enzymes to perform key transformations highlights nature's diverse catalytic strategies. db-thueringen.denih.gov

Key discoveries from the Alazopeptin pathway include:

AzpK: A novel class of oxidase for lysine hydroxylation. researchgate.net

AzpL: An unprecedented transmembrane, ATP-independent diazotase, expanding the known mechanisms for N-N bond formation. nih.govresearchgate.net

AzpM: An α/β hydrolase that catalyzes dipeptide (DON-DON) formation using two molecules of a carrier protein-tethered amino acid, a previously unknown mechanism for peptide synthesis. researchgate.netnih.govu-tokyo.ac.jp

The discovery of related gene clusters in different organisms that use alternative enzymes (like AzpK vs. AzpK2) to accomplish the same chemical step provides a window into the evolutionary diversification of biosynthetic pathways. researchgate.net These findings substantially expand our knowledge of the enzymatic universe and provide new tools and blueprints for synthetic biology. researchgate.netnih.gov

Implications for Novel Scaffold Discovery and Biocatalysis in Chemical Research

The enzymes and mechanisms uncovered in the Alazopeptin pathway have significant implications for the future of chemical synthesis and drug discovery. frontiersin.orgnih.gov The biocatalysts from this pathway represent valuable additions to the toolkit for "green chemistry," which seeks to develop more environmentally friendly chemical processes. husainlab.net

The ability to biosynthesize the highly reactive diazo group opens up possibilities for creating novel molecular scaffolds. researchgate.net Diazo compounds are precursors to carbenes, which can be used in a variety of powerful chemical reactions, such as cyclopropanation, that are difficult to achieve with high selectivity using other methods. nih.govnih.gov Harnessing enzymes like AzpL could enable the in vivo production of diazo-containing molecules that can then be used in biocatalytic cascades to generate novel products. nih.gov

Furthermore, the strategy of using the Alazopeptin gene cluster to mine genomes for new enzymes has proven successful, as seen with the discovery of AzpK2 variants. researchgate.netresearchgate.net This approach can be applied more broadly to discover novel biocatalysts for a wide range of chemical transformations, accelerating the development of enzymes tailored for industrial applications. frontiersin.org The unique enzymatic strategies found in this pathway provide new inspiration for designing synthetic biological systems and engineering novel catalytic functions. nih.govosti.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Alazopeptin |

| Alazopeptin monohydrate |

| L-alanine |

| 6-diazo-5-oxo-L-norleucine (DON) |

| L-glutamine |

| L-lysine |

| 5-hydroxylysine |

| (2S,5S)-5-hydroxylysine |

| (2S,5R)-5-hydroxylysine |

| 5-oxolysine |

| Nitrous acid |

| Hydrazine |

| DON-DON |

This table lists the chemical compounds referred to in the text.

Future Directions and Emerging Research Avenues for Alazopeptin Monohydrate

Elucidation of Uncharacterized Enzymatic Steps and Regulatory Mechanisms

While the core biosynthetic pathway of alazopeptin (B1221733) has been identified, several enzymatic steps and their regulatory networks remain to be fully characterized. nih.govresearchgate.net The initial hydroxylation of L-lysine to 5-hydroxylysine (B44584) is catalyzed by AzpK, an unprecedented lysine (B10760008) 5-hydroxylase. researchgate.net However, the precise catalytic mechanism and the requirements for its redox partners are still unknown. researchgate.net Further investigation into AzpK's stereoselectivity is also crucial. researchgate.net Genome mining efforts have already identified other potential lysine 5-hydroxylases, suggesting a broader family of these enzymes in nature. researchgate.net Understanding the regulatory genes, such as the LuxR-like regulator crxR1 which was shown to activate a cryptic biosynthetic gene cluster, will be vital for comprehending how alazopeptin production is controlled within the producing organisms, Streptacidiphilus griseoplanus and Kitasatospora azatica. researchgate.netmdpi.com

Advanced Mechanistic Studies of Diazo-Forming Enzymes

A particularly fascinating aspect of alazopeptin biosynthesis is the formation of the diazo group, a rare and reactive functional group in natural products. researchgate.netbiorxiv.org This reaction is catalyzed by the transmembrane protein AzpL, which utilizes 5-oxolysine and nitrous acid as substrates. researchgate.net Unlike most known diazotases that are ATP-dependent, AzpL appears to function independently of ATP, making its mechanism highly unusual. researchgate.netbeilstein-journals.org Site-directed mutagenesis has implicated the hydroxy group of Tyr-93 as important for diazotization, but detailed mechanistic and structural studies are needed to fully understand this novel enzymatic process. researchgate.net The study of AzpL and other unique diazo-forming enzymes, such as those involved in cremeomycin and avenalumic acid biosynthesis, will significantly expand our knowledge of N-N bond formation in nature. nih.govnih.gov

Integration of Multi-Omics Data for Comprehensive Pathway Analysis

A holistic understanding of alazopeptin biosynthesis and its regulation can be achieved through the integration of multi-omics data, including genomics, proteomics, and metabolomics. mdpi.comresearchgate.net By combining these datasets, researchers can create a comprehensive picture of the flow of biological information from the genetic blueprint to the final metabolic output. nih.govnih.gov This approach can help to identify all the genes, proteins, and metabolites involved in the alazopeptin pathway and how their levels change under different conditions. mdpi.comnih.gov Such integrated analyses, which have been successfully applied to other complex biosynthetic pathways, can reveal novel regulatory networks and identify bottlenecks in production, paving the way for targeted genetic engineering to enhance yields. mdpi.comcmbio.io

Exploration of Novel Bioactivities and Target Identification

Alazopeptin is known for its moderate anti-trypanosomal and antitumor activities. wikipedia.orgdndi.org However, the full spectrum of its biological activities may not yet be realized. High-throughput chemical biology screens can be employed to systematically test alazopeptin and its derivatives against a wide range of biological targets, including various enzymes, receptors, and cell lines. nih.gov This could uncover new therapeutic applications for this fascinating molecule. Identifying the specific molecular targets of alazopeptin is crucial for understanding its mechanism of action and for the rational design of more potent and selective analogs.

Development of Engineered Microbial Production Systems

The natural production of alazopeptin via fermentation of its native producers can be inefficient and difficult to scale up. wikipedia.org A significant future goal is the development of engineered microbial production systems for the sustainable and cost-effective synthesis of alazopeptin and its derivatives. The successful heterologous production of N-acetyl-DON in Streptomyces albus represents a critical first step in this direction. researchgate.netnih.gov By transferring the entire alazopeptin biosynthetic gene cluster into a robust and easily manipulated host organism like E. coli or an optimized Streptomyces strain, it will be possible to apply synthetic biology tools to optimize the pathway and increase production titers. caltech.edu This approach not only offers a more sustainable production route but also facilitates the generation of novel alazopeptin analogs through pathway engineering and mutasynthesis. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.